N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and an isopropoxybenzamide structure.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory and anti-tubercular properties, showing promise in the development of new therapeutic agents
Industry: Utilized in the development of new materials with specific chemical and physical properties
Biochemical Analysis
Biochemical Properties
The benzothiazole ring in N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide is known to interact with various enzymes, proteins, and other biomolecules . For instance, benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, certain benzothiazole derivatives have been found to inhibit the proliferation of cancer cells . They have also been shown to decrease the activity of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and hinder cell migration .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, benzothiazole derivatives have been found to inhibit the COX enzymes, thereby suppressing the biosynthesis of prostaglandins .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. For instance, the excited state intramolecular proton transfer (ESIPT) reaction of certain benzothiazole derivatives has been found to be gradually inhibited by increasing solvent polarity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, certain benzothiazole derivatives have been found to exhibit antidepressant and anticonvulsant effects in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, benzothiazole derivatives have been found to inhibit the COX enzymes, thereby affecting the metabolic pathway of arachidonic acid .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can be influenced by various factors. For instance, certain benzothiazole derivatives have been found to be transported into HeLa cells and SH-SY5Y neuroblastoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with phenolic compounds. One common method includes the reaction of 2-amino benzothiazole with 4-hydroxybenzaldehyde under acidic conditions to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzothiazole moiety can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzothiazole and phenyl rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, dihydrobenzothiazole derivatives from reduction, and various substituted benzothiazole and phenyl derivatives from substitution reactions .
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, contributing to its anti-inflammatory and anti-tubercular effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides
- 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives .
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyphenyl and isopropoxybenzamide moieties contribute to its enhanced binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-14(2)28-17-10-7-15(8-11-17)22(27)24-16-9-12-20(26)18(13-16)23-25-19-5-3-4-6-21(19)29-23/h3-14,26H,1-2H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIQBXJPVCQJCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.